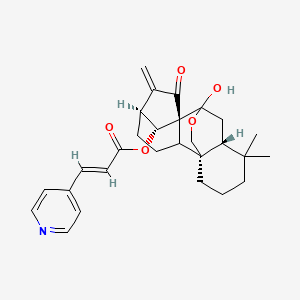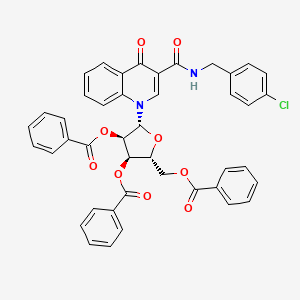
HIV-1 inhibitor-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HIV-1 inhibitor-26 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the maturation and replication of the virus, making it a prime target for antiretroviral therapy. The development of this compound aims to address the growing issue of drug-resistant HIV-1 strains, providing a potent option for treatment.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-26 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The preparation method described in recent patents highlights the use of intermediate crystalline forms to achieve high yield and purity .
化学反応の分析
Types of Reactions: HIV-1 inhibitor-26 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may enhance the inhibitor’s binding affinity.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the inhibitor, improving its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated compounds and strong nucleophiles like sodium azide are typical reagents.
Major Products: The major products of these reactions are modified versions of this compound with potentially enhanced antiviral activity.
科学的研究の応用
HIV-1 inhibitor-26 has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the inhibition of proteases and the development of new synthetic routes.
Biology: Researchers use it to investigate the mechanisms of HIV-1 replication and the role of protease in viral maturation.
Medicine: this compound is a promising candidate for antiretroviral therapy, particularly for patients with drug-resistant HIV-1 strains.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes
作用機序
HIV-1 inhibitor-26 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing.
類似化合物との比較
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 inhibitor-26 is unique in its structure, incorporating phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . This design provides enhanced binding affinity and activity against drug-resistant HIV-1 strains, setting it apart from other protease inhibitors .
特性
分子式 |
C43H33ClN2O9 |
|---|---|
分子量 |
757.2 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1 |
InChIキー |
NYBPTUXEDGKBBP-PKGPUZNISA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


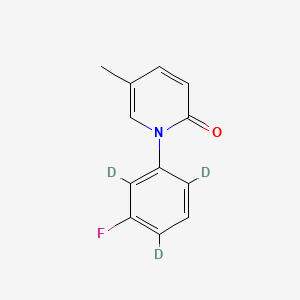

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
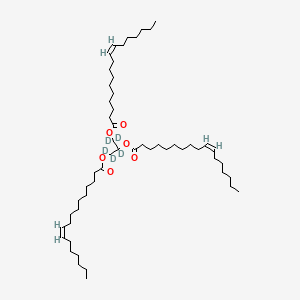
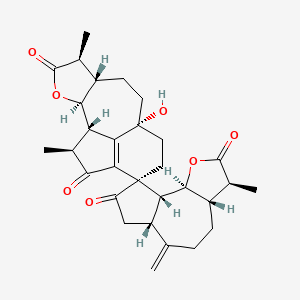


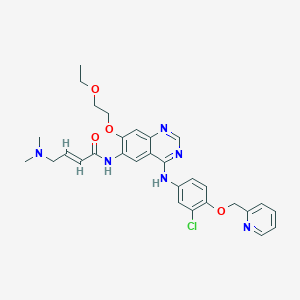
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)

![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
